2,2',2''-(Benzene-1,3,5-triyl)tris(1H-benzo[d]imidazole-6-carboxylic acid)
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Overview
Description
2,2’,2’'-(Benzene-1,3,5-triyl)tris(1H-benzo[d]imidazole-6-carboxylic acid) is a complex organic compound known for its unique structure and properties This compound features a benzene core with three benzimidazole carboxylic acid groups attached at the 1, 3, and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,2’'-(Benzene-1,3,5-triyl)tris(1H-benzo[d]imidazole-6-carboxylic acid) typically involves the condensation of benzimidazole derivatives with a benzene tricarboxylic acid precursor. One common method includes the use of Schiff base condensation reactions, where benzimidazole aldehydes react with benzene tricarboxylic acid under acidic or basic conditions to form the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,2’,2’'-(Benzene-1,3,5-triyl)tris(1H-benzo[d]imidazole-6-carboxylic acid) can undergo various chemical reactions, including:
Oxidation: The benzimidazole units can be oxidized to form quinone-like structures.
Reduction: Reduction reactions can convert the benzimidazole units to their corresponding amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include oxidized benzimidazole derivatives, reduced amine derivatives, and substituted benzimidazole compounds with various functional groups .
Scientific Research Applications
2,2’,2’'-(Benzene-1,3,5-triyl)tris(1H-benzo[d]imidazole-6-carboxylic acid) has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,2’,2’'-(Benzene-1,3,5-triyl)tris(1H-benzo[d]imidazole-6-carboxylic acid) involves its ability to interact with various molecular targets through hydrogen bonding, π-π stacking, and coordination with metal ions. These interactions enable the compound to form stable complexes with metals, which can be used in catalysis and materials science .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Tris(1H-benzo[d]imidazol-2-yl)benzene: Similar structure but lacks the carboxylic acid groups, making it less versatile in terms of functionalization.
2,2’,2’'-(Benzene-1,3,5-triyl)tris(1H-imidazole-4-carboxylic acid): Similar core structure but with imidazole units instead of benzimidazole, leading to different chemical properties.
Uniqueness
2,2’,2’'-(Benzene-1,3,5-triyl)tris(1H-benzo[d]imidazole-6-carboxylic acid) is unique due to its combination of benzimidazole units and carboxylic acid groups, which provide multiple sites for chemical modification and interaction with other molecules. This makes it a highly versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C30H18N6O6 |
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Molecular Weight |
558.5 g/mol |
IUPAC Name |
2-[3,5-bis(6-carboxy-1H-benzimidazol-2-yl)phenyl]-3H-benzimidazole-5-carboxylic acid |
InChI |
InChI=1S/C30H18N6O6/c37-28(38)13-1-4-19-22(10-13)34-25(31-19)16-7-17(26-32-20-5-2-14(29(39)40)11-23(20)35-26)9-18(8-16)27-33-21-6-3-15(30(41)42)12-24(21)36-27/h1-12H,(H,31,34)(H,32,35)(H,33,36)(H,37,38)(H,39,40)(H,41,42) |
InChI Key |
LAYWXXBYZXCNDE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)NC(=N2)C3=CC(=CC(=C3)C4=NC5=C(N4)C=C(C=C5)C(=O)O)C6=NC7=C(N6)C=C(C=C7)C(=O)O |
Origin of Product |
United States |
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